![molecular formula C10H12N2O3 B1272031 2-Morpholinoisonicotinic acid CAS No. 295349-64-3](/img/structure/B1272031.png)
2-Morpholinoisonicotinic acid
Overview
Description
2-Morpholinoisonicotinic acid (MINA) is a heterocyclic organic compound that belongs to the class of isonicotinic acids. It has a molecular formula of C10H12N2O3 .
Synthesis Analysis
Morpholino oligos (Morpholinos) are synthetic, uncharged P ‐chiral analogs of nucleic acids. They are typically constructed by linking together 25 subunits, each bearing a nucleic acid base .Molecular Structure Analysis
The molecular structure of 2-Morpholinoisonicotinic acid consists of a morpholine ring bound to an isonicotinic acid . The morpholine ring provides the compound with its unique properties, including its stability and water solubility .Physical And Chemical Properties Analysis
2-Morpholinoisonicotinic acid is a solid substance with a light yellow appearance . It has a molecular weight of 208.21 g/mol . The compound has a melting point range of 193 - 196 °C .Scientific Research Applications
Diesel Fuel Precursors Synthesis
2-Morpholinoisonicotinic acid has been utilized in the synthesis of diesel fuel precursors. A novel catalyst, SO3H-INA@SiO2 , was developed by functionalizing silica with sulfonic acid and isonicotinic acid. This catalyst facilitated the conversion of 2-methylfuran into diesel fuel precursors, such as C15 and C20 units , through a tandem ring opening followed by condensation sequence .
Antimicrobial Activity
Derivatives of 2-Morpholinoisonicotinic acid have shown promising results in antimicrobial activity. A study synthesized a series of acylhydrazones from nicotinic acid, which exhibited significant activity against Gram-positive bacteria . The derivatives were particularly effective against Staphylococcus epidermidis and MRSA strains , indicating potential for use in treating infections caused by pathogenic or opportunistic microorganisms .
Molecular Docking Studies
The compound’s derivatives have also been subjected to molecular docking studies to understand their interaction with biological targets. These studies are crucial for drug design and can help in identifying the binding efficiency of the compound’s derivatives with various enzymes or receptors involved in disease pathways .
Catalysis
2-Morpholinoisonicotinic acid serves as a key component in the development of catalysts for chemical reactions. The aforementioned SO3H-INA@SiO2 catalyst is an example of its application in catalysis, where it enhances the reaction efficiency for producing diesel fuel precursors .
Biomass Conversion
The compound plays a role in the conversion of biomass into valuable chemicals. By acting as a catalyst, it aids in the transformation of biomass-derived compounds into more useful forms, contributing to the development of sustainable alternatives to fossil resources .
Green Chemistry
In line with the principles of green chemistry, 2-Morpholinoisonicotinic acid-based catalysts are designed to minimize waste and reduce environmental impact. Their use in the synthesis of diesel fuel precursors from renewable sources is a step towards more eco-friendly chemical processes .
Energy Sector
The research on 2-Morpholinoisonicotinic acid contributes to the energy sector by providing methods to create more efficient fuels. The synthesis of diesel fuel precursors from biomass is an example of its application in creating renewable energy resources .
Pharmaceutical Research
Given its antimicrobial properties, 2-Morpholinoisonicotinic acid and its derivatives hold potential for pharmaceutical research. They could be used to develop new medications for treating bacterial infections, especially those resistant to current antibiotics .
Safety And Hazards
properties
IUPAC Name |
2-morpholin-4-ylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOIVNZYILYGKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376246 | |
Record name | 2-(Morpholin-4-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoisonicotinic acid | |
CAS RN |
295349-64-3 | |
Record name | 2-(Morpholin-4-yl)isonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=295349-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Morpholin-4-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Morpholin-4-yl)isonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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